molecular formula C28H31N5O3S2 B11616626 2-[4-(4-methoxyphenyl)piperazin-1-yl]-7-methyl-3-{(Z)-[3-(2-methylpropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one

2-[4-(4-methoxyphenyl)piperazin-1-yl]-7-methyl-3-{(Z)-[3-(2-methylpropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B11616626
M. Wt: 549.7 g/mol
InChI Key: HUJSSVLNPMLMNM-HAHDFKILSA-N
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Description

The compound (5Z)-5-({2-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]-7-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL}METHYLIDENE)-3-(2-METHYLPROPYL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is a complex organic molecule with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-({2-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]-7-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL}METHYLIDENE)-3-(2-METHYLPROPYL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of intermediate compounds, which are then subjected to various chemical reactions such as condensation, cyclization, and functional group modifications. The reaction conditions, including temperature, solvent, and catalysts, are carefully controlled to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

For large-scale production, the synthesis of this compound can be optimized by employing continuous flow reactors and automated systems. These methods enhance the efficiency and scalability of the process, making it feasible for industrial applications. The use of advanced techniques such as microwave-assisted synthesis and high-throughput screening can further improve the production efficiency .

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-({2-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]-7-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL}METHYLIDENE)-3-(2-METHYLPROPYL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the conversion of ketones to alcohols.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may be conducted in the presence of an oxidizing agent and an appropriate solvent, while reduction reactions often require a reducing agent and an inert atmosphere to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation of the thiazolidinone ring can yield sulfoxides or sulfones, while reduction of the pyrido[1,2-a]pyrimidinone moiety can produce alcohol derivatives .

Scientific Research Applications

(5Z)-5-({2-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]-7-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL}METHYLIDENE)-3-(2-METHYLPROPYL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE: has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for treating various diseases.

    Industry: It is utilized in the development of new materials with unique properties, such as polymers and coatings .

Mechanism of Action

The mechanism of action of (5Z)-5-({2-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]-7-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL}METHYLIDENE)-3-(2-METHYLPROPYL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to (5Z)-5-({2-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]-7-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL}METHYLIDENE)-3-(2-METHYLPROPYL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE include:

Uniqueness

The uniqueness of (5Z)-5-({2-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]-7-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL}METHYLIDENE)-3-(2-METHYLPROPYL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE lies in its complex structure, which combines multiple functional groups, allowing it to participate in a wide range of chemical reactions and exhibit diverse biological activities. This makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C28H31N5O3S2

Molecular Weight

549.7 g/mol

IUPAC Name

(5Z)-5-[[2-[4-(4-methoxyphenyl)piperazin-1-yl]-7-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(2-methylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C28H31N5O3S2/c1-18(2)16-33-27(35)23(38-28(33)37)15-22-25(29-24-10-5-19(3)17-32(24)26(22)34)31-13-11-30(12-14-31)20-6-8-21(36-4)9-7-20/h5-10,15,17-18H,11-14,16H2,1-4H3/b23-15-

InChI Key

HUJSSVLNPMLMNM-HAHDFKILSA-N

Isomeric SMILES

CC1=CN2C(=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CC(C)C)N4CCN(CC4)C5=CC=C(C=C5)OC)C=C1

Canonical SMILES

CC1=CN2C(=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CC(C)C)N4CCN(CC4)C5=CC=C(C=C5)OC)C=C1

Origin of Product

United States

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